5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolone ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzimidazole derivatives with pyrrolone precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one
Uniqueness
Compared to similar compounds, 5-amino-4-(1H-benzimidazol-2-yl)-1-sec-butyl-2H-pyrrol-3-one may exhibit unique biological activities and chemical properties due to its specific structural configuration. This uniqueness can make it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-butan-2-yl-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-9(2)19-8-12(20)13(14(19)16)15-17-10-6-4-5-7-11(10)18-15/h4-7,9,16,20H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRIISFORDACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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